molecular formula C7H7ClN2OS B1474160 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride CAS No. 18504-83-1

1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride

Cat. No. B1474160
CAS RN: 18504-83-1
M. Wt: 202.66 g/mol
InChI Key: MACLKJADPCRLKV-UHFFFAOYSA-N
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Description

1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is a heterocyclic compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Scientific Research Applications

Tyrosine Kinase Inhibition

This compound has been studied for its potential to inhibit tyrosine kinase, which is an enzyme that can contribute to the development of cancer. Researchers have used computational programs like CDOKER to simulate the binding mode of compounds like 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride in the tyrosine kinase ligand binding region .

Protease Activity Inhibition

It has been identified as an inhibitor of protease activity in animals. It inhibits the uptake of trypsin and other enzymes in soybean cells through competitive inhibition .

Anti-inflammatory Properties

This compound has shown anti-inflammatory properties in various animal models and human clinical trials .

properties

IUPAC Name

1H-pyrido[2,3-b][1,4]thiazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS.ClH/c10-6-4-11-7-5(9-6)2-1-3-8-7;/h1-3H,4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACLKJADPCRLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride

CAS RN

18504-83-1
Record name 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18504-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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